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molecular formula C8H8Cl2N2O B7724055 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine

Cat. No. B7724055
M. Wt: 219.06 g/mol
InChI Key: FPLPJXAQHSVAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06881742B1

Procedure details

15.0 g (81 mmol) of (2,6-dichlorophenyl)acetonitrile in 60 ml of ethanol were admixed with 10.3 g (148 mmol) of hydroxylamine hydrochloride and then with 11.1 g (105 mmol) of sodium carbonate dissolved in 40 ml of water. This mixture was refluxed for 4 h, poured into aqueous sodium dihydrogen phosphate buffer (pH 7-8) and extracted with methylene chloride. The resulting white solid precipitate (14.0 g) was filtered off and dried under reduced pressure. More product (3.1 g) was obtained from the extract after removal of the solvent under reduced pressure. The overall yield was 17.1 g, m.p. 172-173° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][C:10]#[N:11].Cl.[NH2:13][OH:14].C(=O)([O-])[O-].[Na+].[Na+].P([O-])(O)(O)=O.[Na+]>C(O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][C:10](=[N:13][OH:14])[NH2:11] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC#N
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
11.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
FILTRATION
Type
FILTRATION
Details
The resulting white solid precipitate (14.0 g) was filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CC(N)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 17.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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